molecular formula C11H7FN2O3 B11108233 4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

Cat. No.: B11108233
M. Wt: 234.18 g/mol
InChI Key: DJQRUAWLNBBAAX-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE is an organic compound that features both fluorophenyl and nitrofuran moieties. Compounds with such structures are often of interest due to their potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE typically involves the condensation of 4-fluoroaniline with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

4-fluoroaniline+5-nitro-2-furaldehydeN-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE\text{4-fluoroaniline} + \text{5-nitro-2-furaldehyde} \rightarrow \text{N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE} 4-fluoroaniline+5-nitro-2-furaldehyde→N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Products may include various oxidized derivatives of the nitrofuran ring.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted fluorophenyl derivatives are the major products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components. The fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-[(E)-1-(5-nitro-2-furyl)methylidene]amine
  • N-(4-Bromophenyl)-N-[(E)-1-(5-nitro-2-furyl)methylidene]amine
  • N-(4-Methylphenyl)-N-[(E)-1-(5-nitro-2-furyl)methylidene]amine

Uniqueness

N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C11H7FN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H

InChI Key

DJQRUAWLNBBAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])F

Origin of Product

United States

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